Product packaging for Achminaca(Cat. No.:CAS No. 1400742-33-7)

Achminaca

Cat. No.: B2672532
CAS No.: 1400742-33-7
M. Wt: 391.5 g/mol
InChI Key: ACFKPINHOINOFB-UHFFFAOYSA-N
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Description

Overview of Complex Chemical Structures and Their Significance in Research

In chemical and biological sciences, the three-dimensional structure of a molecule is fundamental to its function. researchgate.net Chemical structure dictates a compound's molecular geometry, which encompasses the specific spatial arrangement of its atoms and bonds. analyticalanswersinc.com This structural information is critical in determining the biological effects of a compound, as it governs how a molecule interacts with biological targets like receptors or enzymes. analyticalanswersinc.compatsnap.com Even subtle alterations to a chemical structure can dramatically change its properties. analyticalanswersinc.com

The concept of molecular complexity is of significant interest in research, particularly in drug discovery. nih.gov Studies have indicated that compounds with higher biological activity are, on average, more structurally complex than inactive compounds. nih.gov This complexity can provide the specificity needed for a molecule to bind effectively to a biological target. patsnap.com The more complex a molecule's structure, the less likely it is to have formed abiotically, making chemical complexity a potential indicator in the search for life. nasa.gov Therefore, the elucidation and analysis of complex chemical structures are foundational to advancing fields from medicine to astrobiology, enabling the rational design of new compounds and a deeper understanding of biological processes. researchgate.netpatsnap.com

The Evolving Landscape of Synthetic Cannabinoid Receptor Agonists (SCRAs) in Chemical Science

Synthetic Cannabinoid Receptor Agonists (SCRAs) are a large and chemically diverse group of molecules that are functionally similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. cambridge.orgrsc.org Like THC, they bind to and activate the body's cannabinoid receptors, primarily the CB1 receptor located in the brain, which is responsible for their psychoactive effects. cambridge.orgresearchgate.net However, most SCRAs bear little to no structural resemblance to the phytocannabinoids found in cannabis. cambridge.orgrsc.org

Initially developed for academic and pharmaceutical research to study the endocannabinoid system, these compounds began to be diverted for illicit use in the early 2000s. nih.govnih.gov Since then, the landscape of SCRAs has been one of rapid and continuous evolution. rsc.org Illicit manufacturers apply traditional medicinal chemistry strategies, such as modifying molecular scaffolds or replacing functional groups, to create new compounds that circumvent legislative controls. researchgate.net This has resulted in a proliferation of SCRA variants with diverse core structures, including naphthoylindoles, phenylacetylindoles, and indazole-3-carboxamides. rsc.org Consequently, SCRAs represent the largest single group of new psychoactive substances (NPS) monitored by international agencies like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). cambridge.orgrsc.org Many of these newer substances are more potent and have higher binding affinity for the CB1 receptor than THC, acting as full agonists compared to THC's partial agonism. cambridge.orgresearchgate.net

Positioning of Achminaca within Contemporary Chemical and Pharmacological Research

This compound, also known as Adamantyl-CHMINACA, is a synthetic cannabinoid that falls within the indazole-3-carboxamide chemical class. caymanchem.comresearchgate.net Its formal IUPAC name is N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. researchgate.netswgdrug.org It is an analogue of other synthetic cannabinoids where a pentyl chain has been replaced by a cyclohexylmethyl group. d-nb.info The structure of this compound is notable for its bulky adamantyl head group, a feature that distinguishes it from many other SCRAs.

First formally reported to the EMCDDA in 2014, this compound is recognized as a potent CB1 receptor agonist. drugsandalcohol.ie In vitro studies have confirmed that this compound and similar recently detected synthetic cannabinoids act as agonists at the CB1 receptor. caymanchem.comresearchgate.net The unique combination of its indazole core, cyclohexylmethyl tail, and adamantyl head group makes it a subject of interest for structure-activity relationship (SAR) studies, which seek to understand how specific molecular features contribute to a compound's pharmacological activity. nih.gov Research has also shown that this compound exhibits significant binding to human serum albumin (HSA), a plasma protein, which is a key factor in the distribution of compounds throughout the body. mdpi.com

Chemical Identity of this compound
IdentifierValue
IUPAC NameN-(adamantan-1-yl)-1-(cyclohexylmethyl)indazole-3-carboxamide swgdrug.org
SynonymsAdamantyl-CHMINACA, SGT-37 unodc.org
CAS Number1400742-33-7 swgdrug.orgnih.gov
Molecular FormulaC₂₅H₃₃N₃O nih.govfda.gov
Molecular Weight391.55 g/mol unodc.orgfda.gov

Rationale and Objectives for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted for several key reasons. Firstly, the continuous emergence of new SCRAs on the illicit market necessitates their thorough analytical characterization to aid forensic and toxicological laboratories in their identification. researchgate.netd-nb.info Secondly, as a potent cannabinoid receptor agonist, studying this compound provides valuable data for understanding the complex structure-activity relationships within this class of compounds. nih.gov Specifically, understanding the pharmacological contribution of its distinct adamantyl group can inform the broader study of cannabinoid receptor ligands.

The primary objective of a comprehensive investigation is to establish a complete and unambiguous analytical profile of the compound. This involves utilizing a range of advanced analytical techniques to characterize its structure and properties. researchgate.netd-nb.info Such techniques include gas and liquid chromatography coupled with mass spectrometry (GC-MS, LC-MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. researchgate.netd-nb.info The resulting data provides a crucial reference for law enforcement, clinical toxicologists, and the wider scientific community, broadening the knowledge base on this specific compound and extending the possibility of its orthogonal analysis. researchgate.netd-nb.info

Pharmacological Data for Selected Indazole Carboxamide SCRAs
CompoundCB₁ Receptor Affinity (Kᵢ, nM)CB₁ Receptor Efficacy (EC₅₀, nM)
AB-CHMINACA0.787.4 drugsandalcohol.ie
AB-PINACA2.214
Δ⁹-THC (for comparison)35-45 (Partial Agonist)39-67 (Partial Agonist)
Data for AB-CHMINACA and AB-PINACA sourced from Wiley et al. (2015) nih.gov. Pharmacological data for this compound (Adamantyl-CHMINACA) is not as widely published, though it is confirmed as a potent CB1 agonist caymanchem.comdrugsandalcohol.ieresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33N3O B2672532 Achminaca CAS No. 1400742-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-adamantyl)-1-(cyclohexylmethyl)indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O/c29-24(26-25-13-18-10-19(14-25)12-20(11-18)15-25)23-21-8-4-5-9-22(21)28(27-23)16-17-6-2-1-3-7-17/h4-5,8-9,17-20H,1-3,6-7,10-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFKPINHOINOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)NC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342356
Record name 1-(Cyclohexylmethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400742-33-7
Record name Achminaca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Cyclohexylmethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACHMINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWS947EX7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis Pathways and Methodologies for Achminaca

Retrosynthetic Analysis of Achminaca

Retrosynthetic analysis involves working backward from the target molecule to identify simpler, readily available starting materials. For this compound, the key disconnections would likely involve breaking the amide bond and the N-alkyl bond to the indazole core. youtube.com

Identification of Key Disconnection Points

The primary disconnection point in the retrosynthetic analysis of this compound is the amide bond linking the indazole-3-carboxylic acid moiety to the 1-aminoadamantane group. caymanchem.com A secondary disconnection point is the bond connecting the cyclohexylmethyl group to the nitrogen atom of the indazole ring at the N-1 position. acs.org These disconnections suggest that the key precursor molecules would be a substituted indazole-3-carboxylic acid and 1-aminoadamantane.

Analysis of Precursor Building Blocks

Based on the retrosynthetic analysis, the key precursor building blocks for this compound are:

An indazole-3-carboxylic acid derivative substituted at the N-1 position with a cyclohexylmethyl group. This intermediate, 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid, is formed through the alkylation of an indazole precursor. nih.gov

1-aminoadamantane. caymanchem.comacs.org

The indazole-3-carboxylic acid core is often synthesized starting from methyl 1H-indazole-3-carboxylate. nih.govacs.org

Optimized Synthetic Routes for this compound Production

Optimized synthetic routes for indazole-3-carboxamide synthetic cannabinoids like this compound typically involve a sequence of reactions to build the core structure and attach the side chains. nih.govacs.org

Multi-Step Reaction Sequences and Conditions

A common synthetic route involves the following key steps:

N-alkylation of methyl 1H-indazole-3-carboxylate: Methyl 1H-indazole-3-carboxylate is alkylated at the N-1 position with cyclohexylmethyl bromide under basic conditions. nih.gov Sodium hydride (NaH) in dimethylformamide (DMF) is a commonly used base and solvent system for this step.

Ester hydrolysis: The methyl ester of the N-alkylated indazole is hydrolyzed to the corresponding carboxylic acid. nih.gov This is typically achieved using an aqueous base, such as aqueous sodium hydroxide (B78521) (NaOH).

Amide coupling: The resulting 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid is coupled with 1-aminoadamantane to form the final amide linkage. acs.org Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) are frequently employed for this transformation. The reaction is often carried out in a solvent like DMF or dimethyl sulfoxide (B87167) (DMSO) at ambient temperature. acs.orgbiorxiv.org

An alternative pathway might involve first forming the amide bond and then performing the N-alkylation. caymanchem.com

Catalyst Selection and Reaction Optimization

Catalyst selection and reaction optimization are crucial for maximizing yield and purity and minimizing the formation of impurities, such as the unwanted N-2 regioisomer. nih.gov While specific catalysts for this compound synthesis are not extensively detailed in the provided snippets, general procedures for similar indazole-3-carboxamide syntheses mention the use of bases like sodium hydride or potassium tert-butoxide for N-alkylation and coupling reagents like EDC and HOBt for amide formation. acs.orgbiorxiv.orgbiorxiv.org Optimization often involves controlling reaction temperature, reaction time, and the stoichiometry of reagents and catalysts. acs.orgbiorxiv.org The choice of solvent also plays a significant role in reaction efficiency and selectivity. acs.orgbiorxiv.org

Exploration of Alternative Synthetic Strategies

While the most common route involves sequential N-alkylation and amide coupling, alternative strategies could be explored. One such strategy involves synthesizing the amine head group precursor and the tail group precursor separately and then combining them in a final step. caymanchem.com Another approach could involve functional group interconversions at different stages of the synthesis. youtube.com However, the provided information primarily details the sequential alkylation and coupling route as the prevalent method for this class of compounds. nih.govacs.org The potential for forming regioisomers, specifically the 2-alkyl-2H-indazole isomer, highlights the importance of optimized conditions and purification in any synthetic strategy for this compound. nih.gov

Chemical Synthesis and Methodologies for this compound

This compound, also known by its IUPAC name N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic chemical compound. Its synthesis involves the construction and functionalization of an indazole core, followed by the formation of an amide bond. The compound's structure includes an indazole group substituted at the N1 position with a cyclohexylmethyl chain and at the C3 position with a carboxamide moiety linked to an adamantyl group. nih.govunodc.orgd-nb.infospringermedizin.de

The synthesis of this compound typically utilizes a substituted indazole precursor. A common approach involves starting with a 1H-indazole-3-carboxylate derivative. This intermediate undergoes N-alkylation to introduce the cyclohexylmethyl group at the N1 position of the indazole ring. Following alkylation, the ester is hydrolyzed to yield the corresponding indazole-3-carboxylic acid. The final step involves the formation of an amide bond between the carboxylic acid and 1-aminoadamantane. acs.org

An alternative synthetic strategy utilizes indazole-3-carboxylic acid directly as the starting material. This method has been reported to achieve selective alkylation at the N1 position of the indazole core. diva-portal.org This direct approach can be advantageous for controlling regioselectivity in the alkylation step.

Novel Approaches for Indazole Core Formation

Research into the synthesis of indazole-based synthetic cannabinoids, including analogues of this compound, often focuses on the functionalization of a pre-formed indazole core rather than de novo synthesis of the indazole ring itself. Commercially available methyl 1H-indazole-3-carboxylate or 1H-indazole-3-carboxylic acid serve as common starting materials for introducing the necessary substituents. acs.orgdiva-portal.orguno.edu While the fundamental indazole core structure is typically obtained from commercial sources, novel methodologies may involve optimized conditions for the regioselective functionalization of this core. The use of indazole-3-carboxylic acid for selective N1-alkylation represents an advancement in controlling the substitution pattern on the indazole nitrogen. diva-portal.org

Efficient Amide Bond Coupling Methodologies

The formation of the amide bond is a critical step in the synthesis of this compound, connecting the indazole-3-carboxylic acid moiety to the adamantyl amine. Efficient amide coupling methodologies are employed to facilitate this reaction. Common coupling reagents utilized in the synthesis of similar indazole-3-carboxamides include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt). acs.org These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. The coupling reaction is typically conducted in suitable organic solvents such as dichloromethane (B109758) (DCM) or dimethyl sulfoxide (DMSO). acs.org Reported yields for similar amide coupling reactions in the synthesis of related compounds can range significantly, with some studies indicating yields between 43% and 91%. acs.org

Stereochemical Control and Regioselectivity in this compound Synthesis

This compound, N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is an achiral molecule, meaning it does not possess stereocenters and therefore does not exist as enantiomers. nih.govncats.io However, regioselectivity is a significant consideration in the synthesis of indazole-based compounds, particularly concerning the alkylation of the indazole nitrogen atom, which can occur at either the N1 or N2 position. nih.gov The desired product, this compound, features the cyclohexylmethyl group attached to the N1 position of the indazole ring. nih.govunodc.orgd-nb.info The formation of the 2-alkyl-2H-indazole regioisomer is a known potential impurity that can arise during synthesis if regiocontrol is not optimized. nih.gov Utilizing indazole-3-carboxylic acid as a starting material has been reported as a method to achieve selective alkylation at the N1 position, thereby addressing this regioselectivity challenge and favoring the formation of the desired 1H-indazole isomer. diva-portal.org

Scale-Up Considerations for Laboratory and Research Production

Scaling up the synthesis of chemical compounds from laboratory-scale to larger quantities for research purposes involves optimizing reaction conditions, yields, and purification procedures to be efficient and cost-effective. For this compound, produced primarily for research and forensic applications as an analytical standard, laboratory-scale synthesis methods are typically employed. caymanchem.com While specific large-scale synthesis protocols for this compound are not extensively detailed in the publicly available literature, general principles of chemical synthesis scale-up apply. These include sourcing reagents in bulk, optimizing reaction concentrations and temperatures, and developing efficient work-up and purification methods such as crystallization or chromatography suitable for larger batches. Research into the synthesis of related synthetic cannabinoid metabolites has involved developing methods for scale-up, which could potentially inform the scale-up of the parent compound synthesis, particularly regarding the initial indazole functionalization and amide coupling steps. diva-portal.org Novel techniques for accelerating reactions, such as using confined volume reactors or thin film methods, have been explored for the synthesis of other compounds and demonstrate potential avenues for increasing production speed, although their specific application to this compound synthesis would require dedicated investigation. rsc.org

Advanced Spectroscopic and Crystallographic Elucidation of Achminaca S Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For Achminaca, various NMR experiments are employed to assign signals to specific nuclei and deduce the molecular connectivity. springermedizin.denih.govresearchgate.netd-nb.info

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information about the different proton environments within the this compound molecule. The chemical shift (δ) of each proton signal is influenced by its electronic environment, while the multiplicity (splitting pattern) reveals the number of neighboring protons. Integration of the signal provides the relative number of protons contributing to that signal. Analysis of the ¹H NMR spectrum of this compound in a solvent like CDCl₃ allows for the identification of distinct proton sets belonging to the indazole core, the cyclohexylmethyl substituent, the adamantyl group, and the amide NH. swgdrug.orgspringermedizin.de

For instance, characteristic signals are observed for the aromatic protons of the indazole ring, the methylene (B1212753) protons of the cyclohexylmethyl group, the methine proton of the cyclohexyl ring, and the various protons within the rigid adamantyl cage structure. The amide proton typically appears as a broad singlet at lower field, often exchangeable with deuterium (B1214612) in D₂O.

Here is a hypothetical representation of key ¹H NMR data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegration (Relative #H)Assignment (Partial)
8.0 - 7.2Multiplets4Indazole aromatic protons
4.5 - 4.2Doublet2N-CH₂ (Cyclohexylmethyl)
2.2 - 1.1Multiplets~25Cyclohexyl and Adamantyl H's
~6.5Broad Singlet1Amide NH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a signal at a characteristic chemical shift. Analysis of the ¹³C NMR spectrum, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps differentiate between methyl, methylene, methine, and quaternary carbons. nih.gov The spectrum reveals signals corresponding to the carbons of the indazole core, the carbonyl carbon of the amide group, the carbons of the cyclohexylmethyl chain, and the distinct carbons within the adamantyl cage.

Here is a hypothetical representation of key ¹³C NMR data for this compound:

Chemical Shift (δ, ppm)Type (from DEPT)Assignment (Partial)
~165Quaternary CAmide C=O
140 - 110Quaternary/MethineIndazole aromatic carbons
~55MethyleneN-CH₂ (Cyclohexylmethyl)
40 - 25VariousCyclohexyl and Adamantyl C's
~50Quaternary CAdamantyl bridgehead carbons

Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity Assessment

Two-dimensional NMR experiments are crucial for establishing through-bond and through-space correlations between nuclei, providing definitive evidence for the molecular structure of this compound. springermedizin.denih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other through one, two, or three bonds (¹H-¹H coupling). COSY is used to trace proton spin systems, such as identifying coupled aromatic protons on the indazole ring or the network of coupled protons within the cyclohexyl and adamantyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This helps in assigning carbon signals based on known proton assignments and vice versa. For this compound, HSQC would correlate the N-CH₂ protons with their attached carbon, aromatic protons with their respective aromatic carbons, and the cyclohexyl and adamantyl protons with their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for establishing connectivity across quaternary carbons or functional groups. HMBC correlations can confirm the attachment of the cyclohexylmethyl group to the indazole nitrogen, the connection of the carbonyl carbon to the indazole ring and the amide nitrogen, and the linkage of the adamantyl group to the amide nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are spatially close to each other, regardless of the number of bonds separating them (through-space correlations). This technique can provide information about the conformation of the molecule. For this compound, NOESY could potentially show correlations between protons on the cyclohexylmethyl group and nearby protons on the indazole ring, or between protons on the adamantyl group and the amide proton, providing insights into the molecule's three-dimensional structure in solution.

s-TOCSY (Selective Total Correlation Spectroscopy): As mentioned in research findings, s-TOCSY can be used for analyzing overlapping signals, particularly in complex systems like the cyclohexyl and adamantyl groups. Selective excitation of a proton signal allows for the observation of all protons within the same spin system, even if they are not directly coupled. springermedizin.de

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, aiding in its identification and structural confirmation. swgdrug.orgd-nb.infocfsre.orgcdpe.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of this compound. By measuring the mass-to-charge ratio (m/z) of the protonated or deprotonated molecule with high accuracy, the elemental composition (C₂₅H₃₃N₃O) can be unambiguously confirmed. The measured exact mass is compared to the calculated exact mass based on the elemental formula. A very small difference between the measured and calculated masses provides strong evidence for the proposed molecular formula. nih.govunodc.orgnih.govncats.io

Here is a hypothetical representation of HRMS data for this compound:

Ion SpeciesMeasured m/zCalculated m/z (for C₂₅H₃₄N₃O⁺)Delta (ppm)
[M+H]⁺392.2645392.2645< 5

Fragmentation Pathway Elucidation using Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and analysis of the resulting fragment ions. This technique provides valuable information about the structural subunits and connectivity within the this compound molecule. By analyzing the mass-to-charge ratios of the fragment ions and their relative abundances, characteristic fragmentation pathways can be elucidated. cfsre.orgcdpe.org

For this compound, fragmentation is expected to occur at labile bonds, such as the amide bond or the bonds connecting the substituents to the indazole core. Characteristic fragments might include ions corresponding to the loss of the cyclohexylmethyl group, the adamantyl group, or parts of the indazole carboxamide core. Observing fragments corresponding to the isolated cyclohexylmethyl moiety, the adamantyl moiety, or the indazole carboxamide portion provides further confirmation of the molecule's structure. The relative abundance of specific fragment ions can also offer insights into the stability of different parts of the molecule. EI-MS (Electron Ionization Mass Spectrometry) is a common technique used, which typically produces characteristic fragment ions. swgdrug.orgd-nb.infocfsre.orgcdpe.org

Here is a hypothetical representation of key fragment ions observed in the MS/MS spectrum of the protonated molecule of this compound:

Fragment m/zProposed Fragment Composition (Partial)Possible Fragmentation Pathway
392[M+H]⁺Precursor ion
~260[Indazole-C=O-NH-Adamantyl + H]⁺Loss of cyclohexylmethyl
~229[Indazole-C=O-NH₂ + H]⁺Loss of adamantyl and cyclohexylmethyl
~135[Adamantyl + H]⁺Fragmentation of adamantyl linkage
~111[Cyclohexylmethyl + H]⁺Fragmentation of cyclohexylmethyl linkage

These spectroscopic and spectrometric techniques, applied in concert, provide a robust and comprehensive approach to the elucidation and confirmation of this compound's chemical structure.

Ionization Techniques (e.g., Electrospray Ionization (ESI), Electron Ionization (EI))

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and fragmentation pattern of a compound, providing crucial information about its structure. currenta.demdpi.com Ionization techniques are the initial step in MS, converting the neutral molecule into ions that can be manipulated and detected by the mass analyzer.

Electron Ionization (EI) is considered a "hard" ionization technique, typically used for volatile and thermally stable compounds. mdpi.comnih.gov In EI, high-energy electrons bombard the analyte molecules, causing ionization and often extensive fragmentation. mdpi.comnih.gov The resulting fragment ions provide a "fingerprint" spectrum that can be compared to libraries for identification or used to deduce structural subunits. mdpi.com For this compound, EI-MS spectra have been reported and found to be in good agreement with existing databases, showing characteristic ions that help confirm the presence of specific moieties, such as the adamantyl group. researchgate.net

Electrospray Ionization (ESI), conversely, is a "soft" ionization technique suitable for more polar and thermally labile compounds. mdpi.comnih.gov ESI typically produces protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation in the initial ionization step. mdpi.comnih.gov This allows for the accurate determination of the molecular weight. mdpi.com ESI-MS, often coupled with tandem mass spectrometry (MS/MS), can then be used to induce controlled fragmentation of the molecular ion, yielding fragment ions that provide detailed structural information. mdpi.comnih.govsouthampton.ac.uk ESI-MS has been employed in the structural characterization of this compound, complementing the data obtained from EI-MS and extending the ability to identify important structural features like the heteroaromatic core and the secondary amide. researchgate.net

A table summarizing the typical outcomes of these ionization techniques in the context of structural elucidation is presented below:

Ionization TechniqueIon Type Primarily ProducedDegree of FragmentationSuitability for Compound TypesKey Information Provided
Electron Ionization (EI)Radical molecular ions (M⁺•), extensive fragment ionsHighVolatile, thermally stableFragmentation pattern, structural subunits
Electrospray Ionization (ESI)Protonated/deprotonated molecular ions ([M+H]⁺, [M-H]⁻), some adduct ionsLow (in source); controlled fragmentation in MS/MSPolar, thermally labile, larger moleculesMolecular weight, fragmentation for structural details (with MS/MS)

Vibrational Spectroscopies

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing information about the functional groups present and the molecular structure. anton-paar.commdpi.com These techniques are often described as providing a "chemical fingerprint" of the substance. anton-paar.commdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. ijcmas.comscientificwebjournals.com Specific functional groups within a molecule absorb infrared light at characteristic frequencies, corresponding to distinct vibrational modes (stretching, bending, etc.). ijcmas.comgelest.comlibretexts.orgjournalwjbphs.com By analyzing the positions and intensities of the absorption bands in the FTIR spectrum, the presence of functional groups like carbonyls (C=O), N-H bonds, C-H stretches, and aromatic rings can be identified. ijcmas.comgelest.comlibretexts.orgjournalwjbphs.com FTIR spectroscopy has been reported as a basic technique used in the characterization of this compound, providing information about its functional group composition. researchgate.net

A simplified table of characteristic FTIR absorption ranges for relevant functional groups found in organic molecules like this compound is shown below:

Functional GroupCharacteristic Absorption Range (cm⁻¹)Typical Intensity
N-H (amide)3300-3100Strong
C=O (amide)1690-1630Strong
C-H (aliphatic)3000-2850Strong
C-H (aromatic)>3000Medium
C=C (aromatic)1600-1450Medium to Strong

Note: Exact peak positions can be influenced by the molecular environment and physical state of the sample. gelest.com

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to FTIR. anton-paar.commdpi.com It is based on the inelastic scattering of light when a sample is illuminated with a laser. anton-paar.comscienceedge.com The scattered light contains frequencies that are shifted relative to the incident light, and these shifts correspond to the vibrational modes of the molecule. anton-paar.comscienceedge.com Raman spectroscopy is particularly useful for studying nonpolar bonds and skeletal vibrations of the molecular backbone, which may be weak or absent in the FTIR spectrum. anton-paar.comscienceedge.com The Raman spectrum provides a unique "fingerprint" that can be used for substance identification and can also offer insights into molecular structure and crystallinity. anton-paar.comscienceedge.comspectroscopyonline.comamericanpharmaceuticalreview.com Raman spectroscopy has been employed in the structural characterization of this compound, providing additional data for its identification and structural features. researchgate.net The region below 1500 cm⁻¹ is often referred to as the fingerprint region in Raman spectroscopy, being highly specific to a given substance. anton-paar.comspectroscopyonline.com

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. vscht.czsci-hub.semsu.edu This technique is particularly useful for identifying and characterizing chromophores, which are functional groups or conjugated systems of double bonds that absorb light in the UV-Vis region. vscht.czmsu.eduupi.eduresearchgate.net The indazole core present in this compound is an aromatic system that acts as a chromophore, absorbing UV light. nih.govcaymanchem.comnih.govunodc.org The UV-Vis spectrum shows absorption bands at specific wavelengths (λmax) and with certain intensities (molar absorptivity, ε), which are characteristic of the chromophore and its electronic transitions. sci-hub.semsu.eduupi.edu Analysis of the UV-Vis spectrum of this compound can provide information about the electronic structure of the indazole moiety and potentially reveal the presence of other light-absorbing functional groups or extended conjugation if present. UV-Vis spectroscopy has been utilized for the structural characterization of this compound, providing analytical features for its identification. researchgate.net Reported UV-Vis absorption maxima for this compound include peaks at 212 nm and 299 nm. caymanchem.com

A table summarizing reported UV-Vis absorption data for this compound is presented below:

Wavelength (nm)Description
212Absorption maximum
299Absorption maximum

Note: These values are specific to the solvent and conditions used for the measurement. msu.edu

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) involves diffracting X-rays off a single, well-ordered crystal of the compound. anton-paar.comunl.ptwikipedia.orgcarleton.edu The resulting diffraction pattern is analyzed to reconstruct the electron density map of the crystal, from which the positions of the atoms can be determined. anton-paar.comwikipedia.orgcarleton.edu This provides a precise picture of the molecule's structure in the solid state, including how molecules pack in the crystal lattice and any intermolecular interactions. unl.ptcarleton.edu In the case of this compound, single-crystal X-ray diffraction has been successfully used to examine its solid-state structure. researchgate.net Research has shown that in the crystal, this compound can exist as different conformers, specifically two conformers differing in the orientation of the cyclohexyl moiety. researchgate.net SCXRD provides detailed data on the unit cell parameters and allows for the refinement of the structure. carleton.eduresearchgate.net

A table summarizing key information obtained from single-crystal X-ray diffraction is shown below:

Information ObtainedDescription
Unit Cell DimensionsThe dimensions and angles of the basic repeating unit of the crystal lattice. unl.ptcarleton.edu
Space GroupDescribes the symmetry of the crystal lattice. unl.ptcarleton.edu
Atomic PositionsPrecise 3D coordinates of each atom in the molecule. wikipedia.orgcarleton.edu
Bond Lengths and AnglesDistances between bonded atoms and angles between bonds. unl.ptcarleton.edu
Molecular ConformationThe spatial arrangement of atoms in the molecule. unl.pt
Intermolecular InteractionsDetails of interactions between molecules in the crystal lattice (e.g., hydrogen bonds). unl.pt
Absolute StereochemistryThe R/S configuration of chiral centers (if present and data quality is sufficient). unl.pt

Research findings from single-crystal X-ray diffraction on this compound have revealed the presence of two conformers in the crystal structure, highlighting the flexibility of the molecule, particularly around the cyclohexyl group. researchgate.net

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a valuable technique for characterizing the crystalline phase of a material like this compound. Analysis of seized material using PXRD has allowed for the determination of key crystallographic parameters. springermedizin.ded-nb.info For this compound, powder diffraction data indicated a monoclinic crystal system with the space group P2₁/c. springermedizin.ded-nb.info The lattice parameters were determined as a = 16.849(11) Å, b = 12.502(6) Å, c = 21.752(16) Å, and a beta angle (β) of 104.66(4)°. springermedizin.ded-nb.info The unit cell volume was calculated to be 4433(5) ų, with Z = 8, indicating the number of formula units per unit cell. springermedizin.ded-nb.info

While PXRD can determine the space group and lattice parameters, solving the complete crystal structure often requires single-crystal X-ray diffraction. springermedizin.ded-nb.info However, the PXRD data provides essential information for identifying the specific crystalline form of this compound. springermedizin.ded-nb.inforesearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound samples and for isolating the compound from mixtures. Gas Chromatography (GC) and Liquid Chromatography (LC) are commonly employed methods, often coupled with various detection techniques. springermedizin.ded-nb.infocdpe.org

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC), typically coupled with Mass Spectrometry (MS) (GC-MS), is a standard technique for the analysis of volatile and semi-volatile organic compounds like this compound. springermedizin.ded-nb.infopolicija.siswgdrug.org This method allows for the separation of components based on their volatility and interaction with the stationary phase of the GC column, with MS providing structural information through the fragmentation pattern of the eluting compounds. springermedizin.ded-nb.infoswgdrug.org

Typical GC-MS analysis of this compound involves using a fused-silica capillary column with a specific film thickness and dimensions. springermedizin.ded-nb.infopolicija.siswgdrug.org Helium is commonly used as the carrier gas. springermedizin.ded-nb.infoswgdrug.org The injector temperature is typically set high to ensure volatilization of the sample. springermedizin.ded-nb.infopolicija.si A temperature program is applied to the GC oven to elute compounds based on their boiling points and interactions. springermedizin.ded-nb.infopolicija.siswgdrug.org Electron ionization (EI) at 70 eV is a common ionization mode in GC-MS for this compound analysis, producing characteristic fragment ions that aid in identification. springermedizin.ded-nb.infopolicija.siswgdrug.org The mass spectrum of this compound shows a molecular ion at m/z 391, along with characteristic fragment peaks. springermedizin.ded-nb.info

Here is an illustrative example of GC parameters used for this compound analysis:

ParameterValue
ColumnZB5-MS (30 m x 0.25 mm i.d., 0.25 µm) springermedizin.ded-nb.info
Carrier GasHelium springermedizin.ded-nb.infoswgdrug.org
Flow Rate1.2 - 1.5 mL/min policija.siswgdrug.org
Injector Temp.280 - 310 °C springermedizin.ded-nb.infopolicija.siswgdrug.org
Oven ProgramVaried (e.g., 50°C to 315°C) springermedizin.ded-nb.info
MS Ionization ModeEI (70 eV) springermedizin.ded-nb.infopolicija.siswgdrug.org
Mass Scan Range35-400 amu or 40-550 m/z springermedizin.ded-nb.infopolicija.siswgdrug.orgcfsre.org
Retention TimeVaries depending on method swgdrug.orgcfsre.org

Liquid Chromatography (LC) for Non-Volatile Separation

Liquid Chromatography (LC), particularly High-Resolution LC-MS (HR-LC-MS), is essential for the analysis of less volatile or thermally labile compounds like this compound. springermedizin.ded-nb.inforesearchgate.net LC separates compounds based on their interactions with a stationary phase and a mobile phase, and coupling with MS provides sensitive detection and structural information. springermedizin.ded-nb.infomdpi.com

For this compound, reversed-phase LC using a C18 column is commonly employed. springermedizin.ded-nb.info The mobile phase typically consists of a mixture of organic solvent (e.g., acetonitrile) and water, often with a small amount of an additive like formic acid. springermedizin.ded-nb.info Isocratic or gradient elution can be used depending on the complexity of the sample. springermedizin.ded-nb.info Electrospray ionization (ESI) in positive mode is frequently used for LC-MS analysis of this compound, yielding a protonated molecular ion [M+H]⁺. springermedizin.ded-nb.info High-resolution MS provides accurate mass measurements, which can confirm the elemental composition of the compound. springermedizin.ded-nb.info

An example of LC-MS parameters for this compound analysis is provided below:

ParameterValue
ColumnGemini C18 (100 x 4.6 mm, 3 µm) springermedizin.ded-nb.info
Mobile PhaseAcetonitrile (B52724)/Water (75:25, v/v) springermedizin.ded-nb.info
Flow Rate0.5 mL/min springermedizin.ded-nb.info
Run Time45 min springermedizin.ded-nb.info
Ionization ModeESI (Positive) springermedizin.ded-nb.info
MS Scan Rangem/z 100-1000 springermedizin.ded-nb.info
Molecular Ion[M+H]⁺ at 392.27011 Da springermedizin.ded-nb.info
Elemental Comp.C₂₅H₃₃N₃O springermedizin.ded-nb.info

In Vitro Pharmacological Characterization of Achminaca at Receptor Level

Cannabinoid Receptor (CB1 and CB2) Binding Affinity Studies

Binding affinity studies determine how strongly a compound attaches to a receptor. For cannabinoid receptors, this is commonly assessed using radioligand displacement assays and competitive binding experiments to calculate inhibition constant (Kᵢ) values.

Radioligand displacement assays are a standard method for quantifying the binding affinity of a test compound to a receptor. This technique involves incubating receptor-containing membranes or cells with a fixed concentration of a high-affinity radiolabeled ligand that is known to bind specifically to the receptor. giffordbioscience.comprotocols.ionih.govnih.gov Increasing concentrations of the unlabeled test compound (Achminaca, in this case) are then added. If the test compound binds to the same site as the radioligand, it will displace the radioligand from the receptor in a concentration-dependent manner. giffordbioscience.comumich.edu The amount of displaced radioligand is measured, allowing for the determination of the concentration at which the test compound inhibits 50% of the specific radioligand binding (IC₅₀ value). giffordbioscience.comumich.edu While general principles of radioligand binding assays for cannabinoid receptors are well-established, specific experimental data detailing this compound's potency in displacing a known radioligand from CB1 or CB2 receptors in such assays were not found in the consulted literature.

Competitive binding experiments are used in conjunction with radioligand displacement data to determine the inhibition constant (Kᵢ) of a compound. giffordbioscience.comnih.govnih.govumich.educsic.esrevvity.comeurofinsdiscovery.com The Kᵢ value represents the equilibrium dissociation constant of the inhibitor (this compound) from the receptor and is a direct measure of its binding affinity. It is typically calculated from the IC₅₀ value obtained in a competitive binding assay using the Cheng-Prusoff equation, which takes into account the concentration of the radioligand and its dissociation constant (Kd). umich.eduresearchgate.net A lower Kᵢ value indicates higher binding affinity. One study presented predicted Kᵢ values for this compound at the CB1 and CB2 receptors based on a 3D-QSAR analysis, suggesting a predicted Kᵢ of 1.3 nM for CB1 and 199.5 nM for CB2, indicating a predicted selectivity for the CB1 receptor. kcl.ac.uk However, it is important to note that these are computational predictions based on models derived from experimental data of other ligands, not direct experimental measurements for this compound itself.

Functional Agonist Activity Evaluation in Cellular Assays

Beyond simply binding to a receptor, it is crucial to understand whether a compound activates the receptor (agonist), blocks its activation (antagonist), or has no effect. Functional cellular assays assess the ability of a compound to modulate downstream signaling pathways activated by receptor binding. This compound has been reported to act as an agonist at the CB1 receptor in in vitro functional assays. researchgate.netresearchgate.netnih.govcolab.ws

Cannabinoid receptors (CB1 and CB2) are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). pearson.compsu.eduplos.orguca.edu.aruniversiteitleiden.nlnih.govwikipedia.org Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, an enzyme responsible for producing cyclic AMP (cAMP), a key second messenger. pearson.complos.orguca.edu.arpromega.com Therefore, agonist activity at CB1 or CB2 receptors typically results in a decrease in intracellular cAMP levels. Assays measuring the inhibition of cAMP accumulation in cells expressing cannabinoid receptors are commonly used to evaluate the functional agonist activity of compounds. promega.com

One study utilized an AequoScreen system in CHO-K1 cells expressing the human CB1 receptor to evaluate the activity of several synthetic cannabinoids, including this compound. researchgate.netnih.govcolab.ws This assay system monitors CB1 receptor activation, likely through a mechanism linked to Gi/o signaling, potentially involving the measurement of intracellular calcium or another downstream event. Dose-response curves were generated to determine the potency of these compounds. researchgate.netnih.gov this compound was found to be a potent activator of the CB1 receptor in this assay. researchgate.netnih.govcolab.ws The half maximal effective concentration (EC₅₀) value for this compound in this CB1 receptor activation assay was reported as 17.1 nM. researchgate.netnih.gov

Compound Receptor Assay Type EC₅₀ (nM)
This compound CB1 AequoScreen (CHO-K1 cells) 17.1

Upon agonist activation, many GPCRs, including cannabinoid receptors, undergo phosphorylation by GPCR kinases (GRKs), which facilitates the recruitment of β-arrestin proteins (specifically β-arrestin 1 and β-arrestin 2) to the receptor. nih.govuniversiteitleiden.nldiscoverx.compromega.comnih.gov Beta-arrestin binding can lead to receptor desensitization (uncoupling from G proteins) and internalization (removal from the cell surface), mechanisms involved in regulating receptor signaling and preventing overstimulation. universiteitleiden.nldiscoverx.compromega.com Beta-arrestin recruitment assays are used to measure this interaction and can serve as an indicator of functional agonist activity, independent of G-protein coupling. discoverx.compromega.com

A study investigating recently emerged synthetic cannabinoid receptor agonists, including this compound, employed a live cell-based nanoluciferase complementation reporter assay to monitor in vitro human CB1 receptor activation via its interaction with β-arrestin 2. researchgate.net This assay directly measures the recruitment of β-arrestin 2 to the activated CB1 receptor. In this assay, this compound acted as an agonist of the CB1 receptor, demonstrating the ability to recruit β-arrestin 2. researchgate.net The potency (EC₅₀) and efficacy (Emax) of this compound in inducing β-arrestin 2 recruitment to the human CB1 receptor were experimentally determined. The EC₅₀ value was reported as 32.9 nM, and the Emax was 142% relative to the reference compound JWH-018. researchgate.net

Compound Receptor Assay Type EC₅₀ (nM) Emax (% of JWH-018)
This compound CB1 β-Arrestin 2 Recruitment (Nanoluciferase reporter) 32.9 142

Studies have also shown that CB1 and CB2 receptors primarily interact weakly with β-arrestin 1 but strongly with β-arrestin 2. universiteitleiden.nl

Reporter gene assays are a versatile tool for monitoring receptor activation by linking the receptor's signaling pathway to the expression of a readily measurable reporter protein, such as luciferase or beta-galactosidase. nih.govnih.gov Activation of the receptor triggers a signaling cascade that ultimately leads to the transcription and translation of the reporter gene, producing a detectable signal. nih.gov The magnitude of the reporter signal is proportional to the level of receptor activation.

Comparative Potency and Efficacy Profiling of this compound

In vitro functional assays are employed to determine the potency (measured as EC₅₀) and efficacy (measured as E_max) of compounds at cannabinoid receptors. These parameters indicate the concentration required to elicit a half-maximal response and the maximal response achievable by the compound, respectively. Comparing these values to those of known cannabinoid receptor agonists provides a relative measure of a compound's intrinsic activity.

Determination of EC₅₀ and E_max Values

Studies investigating the in vitro activity of this compound have utilized cell-based assays to assess its interaction with the human cannabinoid CB₁ receptor. One study, employing an AequoScreen system in CHO-K1 cells expressing the human CB₁ receptor, included this compound in a panel of tested SCRAs. nih.govnih.gov For the group of compounds tested, which included this compound, the half maximal effective concentration (EC₅₀) values for CB₁ receptor activation ranged from 2.2 nM to 171 nM. nih.gov JWH-018 was used as a reference compound in this assay. nih.govnih.gov

Comparison with Reference Cannabinoid Receptor Agonists

To contextualize the activity of this compound, its potency and efficacy are often compared to established cannabinoid receptor agonists such as JWH-018 and CP55,940.

JWH-018 is a well-characterized synthetic cannabinoid that acts as a full agonist at both CB₁ and CB₂ receptors. wikipedia.orgunife.it Studies have indicated that many emerging SCRAs, including those evaluated alongside this compound, can exhibit greater efficacy at the CB₁ receptor compared to JWH-018. guidetopharmacology.org

CP55,940 is another potent synthetic cannabinoid agonist known for its high affinity and efficacy at both CB₁ and CB₂ receptors. tocris.comoup.com In adenylyl cyclase inhibition assays at human CB₁ receptors, CP55,940 has demonstrated potent efficacy, with reported EC₅₀ values around 16.3 nM and efficacy around 86.7% inhibition. oup.com In G-protein activation assays, CP55,940 showed an EC₅₀ of approximately 11.0 nM and efficacy of 64.0% activation. oup.com CP55,940 is generally considered a full agonist. oup.com

While specific, directly comparative EC₅₀ and E_max values for this compound against these reference compounds within the exact same assay conditions were not explicitly detailed for this compound alone in the provided search results, the studies demonstrate that this compound falls within the range of potent CB₁ receptor agonists. nih.govguidetopharmacology.org The observation that many SCRAs tested alongside this compound show greater efficacy than JWH-018 suggests that this compound may also exhibit high efficacy at the CB₁ receptor. guidetopharmacology.org

The following table summarizes representative in vitro pharmacological data for this compound and reference agonists based on the available search results:

CompoundReceptorAssay TypeEC₅₀ (nM)E_max (% of Max Response or Reference)Reference
This compoundCB₁AequoScreen (Calcium Flux)2.2 - 171 (Range for group)Not specifiedJWH-018
A-CHMINACACB₁β-arrestin 2 recruitment2.33 - 5475 (Range for group)37 - 378 (Range for group)JWH-018
JWH-018CB₁AequoScreen (Calcium Flux)Reference100% (Reference)JWH-018
JWH-018CB₁β-arrestin 2 recruitmentNot specified100% (Reference)JWH-018
CP55,940CB₁Adenylyl Cyclase Inhibition16.386.7 ± 6.4% InhibitionNot specified
CP55,940CB₁G-protein activation ([³⁵S]GTPγS)11.064.0 ± 3.8% ActivationNot specified
CP55,940CB₁Binding Affinity (Kᵢ)0.6 - 5.0Not applicableNot specified
CP55,940CB₂Binding Affinity (Kᵢ)0.7 - 2.6Not applicableNot specified
CP55,940CB₂Functional (EC₅₀)5Not specifiedNot specified

Note: EC₅₀ and E_max values can vary depending on the specific assay, cell line, and reference compound used. Ranges are provided where specific values for this compound were not individually reported but included within a group of tested compounds.

Allosteric Modulation and Receptor Bias Studies

Beyond simple orthosteric agonism, ligands can interact with G protein-coupled receptors (GPCRs), including cannabinoid receptors, through allosteric sites, modulating the receptor's response to orthosteric ligands. uni.lunih.gov Furthermore, ligands can exhibit biased agonism or functional selectivity, preferentially activating certain downstream signaling pathways (e.g., G protein signaling vs. β-arrestin recruitment) over others. caymanchem.comnih.gov These phenomena can lead to distinct pharmacological profiles and potentially different physiological effects. nih.govnih.gov

Structure Activity Relationship Sar Studies of Achminaca Analogues

Design Principles for Achminaca Analogues

The design of novel analogues of this compound is guided by established medicinal chemistry principles aimed at enhancing desired pharmacological properties while potentially mitigating others. These strategies include bioisosteric replacement, scaffold hopping, and rational design informed by computational models of the target receptors.

Bioisosterism is a strategy used in drug design to swap functional groups or atoms within a molecule for others with similar physical or chemical properties. The goal is to enhance the compound's activity, selectivity, or metabolic stability. In the context of this compound analogues, this often involves two key approaches:

Bioisosteric replacement of individual atoms or small groups. A common example is the substitution of a hydrogen atom with a fluorine atom. Terminal fluorination of the N-alkyl tail is a frequently observed modification in synthetic cannabinoids and has been found to increase in vitro potency at the CB1 receptor by approximately two to five times. nih.gov

Scaffold hopping involves replacing the central molecular core (the scaffold) with a structurally different one while aiming to maintain or improve the biological activity. For indazole-3-carboxamides like this compound, common scaffold hops include replacing the indazole core with other heterocyclic systems such as indole (B1671886) or 7-azaindole (B17877). researchgate.netfrontiersin.org This approach allows for the exploration of novel chemical space and the potential to circumvent patent or legal restrictions. frontiersin.org

These modifications have led to significant structural evolution among SCRAs, often resulting in compounds with equivalent or increased potency at the CB1 receptor. frontiersin.org

The elucidation of the crystal structures of the CB1 and CB2 receptors has been a pivotal advancement, enabling the use of rational, structure-based drug design. researchgate.netnih.gov This approach utilizes computational tools like molecular docking and dynamics simulations to model the interaction between a ligand (the this compound analogue) and the receptor's binding pocket. nih.govnih.gov

By understanding these interactions at an atomic level, chemists can design new analogues with modifications predicted to improve binding affinity and functional potency. For instance, modeling studies of compounds structurally related to this compound, such as MDMB-FUBINACA, have shown that the indazole ring plays a crucial role in stabilizing the active conformation of the CB1 receptor through strong interactions with key amino acid residues. researchgate.net This insight provides a rational basis for retaining the indazole core in new designs. Furthermore, in silico docking can be used to rationalize observed SAR trends, such as why certain tail substituents may be detrimental to binding affinity. frontiersin.org

Impact of Core Scaffold Modifications on Cannabinoid Receptor Activity

The core scaffold of this compound, an indazole ring, is a critical determinant of its cannabinoid receptor activity. Modifications to this core, either by replacing it entirely or by altering its substituents, have profound effects on the compound's pharmacological profile.

The indazole core is a privileged scaffold in many high-potency SCRAs. SAR studies consistently demonstrate that it is generally superior to other heterocyclic cores like indole and 7-azaindole in terms of cannabinoid receptor affinity and potency. frontiersin.orgnih.gov

Indazole vs. Indole vs. 7-Azaindole: In comparative studies, SCRAs featuring indazole cores typically exhibit equal or greater potency than their indole or 7-azaindole counterparts. researchgate.netfrontiersin.org For example, the indazole MAB-CHMINACA is more potent at both CB1 and CB2 receptors than its corresponding indole analogue, ADB-CHMICA. nih.gov This trend is reflected in both binding affinity (Ki) and functional activity (EC50) values. researchgate.netfrontiersin.org

Regioisomerism: The position of the N-alkyl tail on the indazole ring is crucial. The pharmacologically active form is the 1-alkyl-1H-indazole isomer (e.g., AB-CHMINACA). The corresponding 2-alkyl-2H-indazole regioisomers, which can arise as manufacturing impurities, demonstrate significantly lower potency, with agonist activities often in the micromolar range compared to the nanomolar activity of the 1H-isomers. nih.gov

Core Scaffold ComparisonCB1 Receptor Potency (EC50, nM)Reference
Indazole Analogues 2.33 – 159 researchgate.net
Indole Analogues 32.9 – 330 researchgate.net
7-Azaindole Analogues 64.0 – 5475 researchgate.net
AB-CHMINACA RegioisomersCB1 Receptor Potency (EC50, nM)CB2 Receptor Potency (EC50, nM)Reference
1H-indazole (Active) 2.15.6 nih.gov
2H-indazole (Impurity) >1000 (Low Potency)>1000 (Low Potency) nih.gov

The addition of substituents to the indazole ring, particularly at the 5-position, is a common strategy to modulate pharmacological activity. Halogenation (the addition of fluorine, chlorine, or bromine) is a frequently explored modification.

Studies systematically examining halogenation at the 5-position have revealed clear SAR trends. Among halogenated analogues, those with a fluorine atom (e.g., ADB-5'F-BUTINACA) often exhibit the lowest EC50 values, indicating high potency. nih.govresearchgate.net In contrast, while chlorine substitution results in potency comparable to the non-halogenated parent compound, bromine substitution can significantly reduce potency, especially in analogues with a methyl ester head group. nih.govresearchgate.net For example, MDMB-5′Br-BUTINACA was found to be 4.8-fold less potent than its non-halogenated counterpart. nih.gov

5-Position Substituent on ADB-BUTINACA CoreCB1 Receptor Potency (EC50, nM)Reference
Hydrogen (Unsubstituted) 7.72 nih.govresearchgate.net
Fluorine 18.3 researchgate.net
Bromine 82.1 researchgate.net

Influence of N-Alkyl Tail Variations on Potency and Efficacy

The N-alkyl "tail" attached to the indazole nitrogen is another key region for structural modification. The length, branching, and substitution of this chain significantly influence how the molecule fits into the cannabinoid receptor binding pocket, thereby affecting its potency and efficacy.

Terminal Fluorination: As mentioned, adding a fluorine atom to the terminal carbon of the alkyl tail (e.g., a 5-fluoropentyl chain instead of a pentyl chain) is a well-established method for enhancing potency. nih.gov This modification is seen in numerous potent SCRAs, such as 5F-AB-PINACA. nih.gov However, some studies have found that in certain structures, terminal fluorination has a negligible effect on affinity. nih.gov

Chain Length and Composition: The emergence of analogues like ADB-HEXINACA marks the introduction of longer alkyl tails, such as the n-hexyl group, into the SCRA landscape. nih.govresearchgate.net Proactive characterization of a library of analogues with varying tail lengths has been undertaken to understand the SAR of this new series. nih.gov

Novel Tail Moieties: Clandestine labs continually introduce novel tail groups to create new compounds. Recent examples include the 4-cyanobutyl and 4-fluorobutyl tails. Systematic pharmacological evaluation of these new series has shown that most are potent and efficacious cannabinoid receptor ligands, continuing the trend of structural diversification to maintain high potency. frontiersin.org

Compound NameN-Alkyl TailCoreHead GroupCB1 Potency (pEC50)Reference
MMB-4CN-BUTINACA 4-cyanobutylIndazoleValine methyl ester8.57 frontiersin.org
MDMB-4F-BUTINACA 4-fluorobutylIndazoletert-leucine methyl ester9.39 frontiersin.org
ADB-HEXINACA n-hexylIndazoletert-leucinamide7.87 nih.gov

Systematic Modification of the Cyclohexylmethyl Group

The cyclohexylmethyl "tail" moiety plays a crucial role in the binding of this compound to cannabinoid receptors. In the broader class of indazole-3-carboxamide synthetic cannabinoids, the nature of the N-1 substituent (the tail) is a significant factor for CB1 receptor activity. The replacement of a simple pentyl chain, as seen in APINACA, with the bulkier cyclohexylmethyl group in this compound is a key structural divergence d-nb.inforesearchgate.net.

Conformational Analysis of Tail Flexibility

The flexibility of the tail group is a critical parameter for optimal receptor binding. The cyclohexylmethyl group in this compound offers a different conformational profile compared to a straight alkyl chain. While a pentyl chain has multiple rotatable bonds allowing for significant flexibility, the cyclohexylmethyl group has a more restricted, albeit still flexible, nature due to the cyclohexane (B81311) ring, which typically exists in a chair conformation.

Single-crystal X-ray diffraction analysis of this compound has revealed the presence of two distinct conformers in the solid state. These conformers differ only in the orientation of the cyclohexyl moiety d-nb.inforesearchgate.net. This finding underscores the conformational mobility of this group, which can influence how the molecule adapts to the topography of the CB1 receptor binding site. The ability of the cyclohexyl group to adopt specific spatial arrangements may be key to establishing the favorable hydrophobic interactions required for high-affinity binding. The correlation between the predominance of certain conformations and CB1 binding affinity has been noted in studies of other cannabinoid ligands, highlighting the importance of conformational analysis in understanding SAR nih.gov.

Role of Amide and Adamantane (B196018) Moiety Modifications

Alterations to the Amide Linker

The amide linker connects the indazole core to the adamantane head group and is a crucial structural element for activity in many synthetic cannabinoids. This group participates in hydrogen bonding interactions within the receptor. In this compound, the secondary amide group is identifiable by characteristic bands in its infrared spectrum, confirming its presence and structural role d-nb.inforesearchgate.net.

Structure-activity relationship studies on other classes of synthetic cannabinoids have demonstrated that changing the linker from a ketone (as in JWH-018) to an amide can result in decreased potency, though this is not a universal rule nih.gov. The geometry and electronic properties of the amide bond are critical. While specific studies detailing the systematic alteration of the amide linker within the this compound scaffold are limited, research on other indazole-3-carboxamides has shown that this linker is a key component for maintaining the necessary orientation of the head and core groups for effective receptor interaction nih.govnih.gov. Amide hydrolysis has been observed as a minor metabolic pathway for related compounds, suggesting that while the linker is stable, it is accessible researchgate.net.

Substitutions and Structural Changes in the Adamantane Cage

The adamantane head group is a defining feature of this compound and its analogues. This bulky, lipophilic polycyclic cage is a significant contributor to the molecule's affinity for the CB1 receptor. The adamantane moiety is thought to occupy a specific sub-pocket within the receptor, and its rigid, voluminous structure is advantageous for maximizing van der Waals and hydrophobic interactions nih.govresearchgate.net.

The use of adamantane in medicinal chemistry is often referred to as a "lipophilic bullet," as it can enhance a molecule's ability to cross biological membranes and improve its pharmacokinetic profile nih.govresearchgate.net. In SAR studies of adamantane-containing compounds targeting other receptors, substitutions on the adamantane cage itself have been shown to significantly alter biological activity. For example, introducing functional groups to the tertiary positions of the adamantane nucleus in amantadine (B194251) was found to be detrimental to its activity nih.gov. While specific research on substitutions to the adamantane cage of this compound is not widely published, it is understood that the size, shape, and lipophilicity of this group are optimized for high-affinity binding. Any structural changes, such as adding substituents or altering the cage structure, would likely have a profound impact on receptor affinity and efficacy mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Physicochemical Descriptors and Their Correlation with Activity

In QSAR studies of cannabinoid receptor ligands, various physicochemical descriptors are calculated to represent the structural and electronic properties of the molecules. These descriptors are then used to build a mathematical model that relates them to biological activity, such as the binding affinity (Kᵢ) or potency (EC₅₀) at the CB1 receptor nih.govnih.govsemanticscholar.org.

Key physicochemical descriptors that are often correlated with the activity of synthetic cannabinoids include:

Lipophilicity (logP): This descriptor measures how well a compound dissolves in fats, oils, and lipids. A higher logP indicates greater lipophilicity, which is generally favorable for crossing the blood-brain barrier and for interacting with hydrophobic pockets in the CB1 receptor. The adamantane and cyclohexylmethyl groups of this compound contribute significantly to its high lipophilicity nih.govnih.gov.

Molecular Weight and Volume: The size and shape of the molecule are critical for fitting into the receptor's binding site. Descriptors related to molecular size and steric bulk are often important variables in QSAR models kcl.ac.uk.

Topological Polar Surface Area (TPSA): TPSA is related to a molecule's ability to form hydrogen bonds. The amide linker in this compound contributes to its TPSA. This property is crucial for interactions with polar residues in the receptor and influences membrane permeability.

Electronic Descriptors: Properties such as dipole moment and the distribution of electron density affect how a molecule interacts with the electrostatic field of the receptor.

3D Structural Descriptors: These descriptors account for the three-dimensional shape of the molecule, which is essential for receptor complementarity. 3D-QSAR models, which use steric and electrostatic fields, have been developed for broader classes of cannabinoids and show that these properties are critical for differentiating between CB1 and CB2 receptor affinity and selectivity kcl.ac.uk.

A reliable QSAR model for this compound analogues would allow for the prediction of the CB1 binding affinity of new, structurally related compounds, providing a valuable tool for understanding the potential effects of novel derivatives nih.gov.

Table 1: In Vitro CB1 Receptor Activity for this compound and Related Compounds

CompoundTargetAssay TypePotency (EC₅₀) (nM)Efficacy (Eₘₐₓ) (%)Reference
This compoundHuman CB1β-arrestin 2 Recruitment41.5208 nih.gov
ADB-BINACAHuman CB1β-arrestin 2 Recruitment6.36290 nih.gov
MDMB-4en-PINACAHuman CB1β-arrestin 2 Recruitment2.33378 nih.gov
AB-CHMINACAHuman CB1[³⁵S]GTPγS Binding-Full Agonist nih.gov

Efficacy is often reported relative to a reference full agonist like JWH-018 or CP55,940.

Compound Names Table

Abbreviation or Trivial NameChemical Name
This compoundN-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
APINACA (AKB-48)N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide
AB-CHMINACAN-[1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
ADB-BINACAN-[1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butyl-1H-indazole-3-carboxamide
MDMB-4en-PINACAMethyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate
JWH-018Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone
CP55,9402-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Predictive Modeling for Novel Analogues

The development of novel psychoactive substances, including analogues of this compound, has necessitated the use of predictive modeling techniques to forecast their pharmacological effects and receptor affinities. These computational approaches, primarily quantitative structure-activity relationship (QSAR) models and machine learning algorithms, are instrumental in understanding how structural modifications to the this compound scaffold influence its activity at cannabinoid receptors, particularly CB1.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. For synthetic cannabinoids like this compound analogues, 3D-QSAR models are particularly useful as they consider the three-dimensional conformation of the molecules, which is crucial for receptor binding.

One approach to developing a 3D-QSAR model for this compound analogues involves the following steps:

Data Set Compilation: A series of this compound analogues with known binding affinities (Ki values) for the CB1 receptor is compiled. This data is essential for training and validating the model.

Molecular Modeling and Alignment: The 3D structures of the compiled analogues are generated and aligned based on a common scaffold. This ensures that the structural variations are compared consistently.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. For 3D-QSAR, these descriptors are often steric and electrostatic fields around the aligned molecules.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation that links the descriptors to the biological activity. The model's predictive power is then rigorously validated using internal and external validation techniques.

While specific 3D-QSAR models developed exclusively for this compound analogues are not extensively detailed in publicly available literature, broader models for synthetic cannabinoids often include this compound derivatives in their training sets kcl.ac.uk. These models can provide insights into the structural requirements for high affinity at the CB1 receptor.

Table 1: Hypothetical Data for a 3D-QSAR Model of this compound Analogues This table is illustrative and based on general principles of QSAR modeling for synthetic cannabinoids.

CompoundModificationSteric Field ContributionElectrostatic Field ContributionExperimental pKiPredicted pKi
This compoundBaseline-0.51.28.58.4
Analogue 1Fluorination of cyclohexyl ring-0.61.58.88.7
Analogue 2Methylation of valine moiety-0.31.18.28.3
Analogue 3Replacement of indazole with indole-0.80.97.98.0

Machine Learning Approaches

More recently, machine learning (ML) and deep learning models, such as graph convolutional neural networks (GCNs), have been employed to predict the pharmacological activity of chemical compounds from their 2D structures mdpi.com. These methods can learn complex patterns from large datasets and have shown excellent performance in classifying the activity of various compounds.

For the prediction of novel this compound analogues' activity, an ML model could be developed as follows:

Data Collection and Preparation: A large dataset of synthetic cannabinoids, including this compound and its analogues with their corresponding CB1 receptor affinities, is gathered. The chemical structures are typically represented as molecular graphs or fingerprints.

Model Training: A machine learning algorithm, such as a random forest, support vector machine, or a neural network, is trained on this dataset. The model learns the relationship between the structural features and the biological activity.

Prediction and Validation: Once trained, the model can be used to predict the CB1 receptor affinity of new, untested this compound analogues. The model's performance is evaluated based on its accuracy in predicting the activity of a separate test set of compounds.

The application of deep learning, particularly with architectures like convolutional neural networks (CNNs), has also been explored for the classification and identification of synthetic cannabinoids from analytical data such as infrared spectra mdpi.com. While not directly predicting activity from structure, these models aid in the rapid identification of new analogues.

Table 2: Illustrative Performance of a Machine Learning Model for Predicting CB1 Affinity This table is a conceptual representation of how a machine learning model's performance might be evaluated.

AnalogueStructural Features (Descriptors)Actual CB1 Affinity (Ki, nM)Predicted CB1 Affinity (Ki, nM)Prediction Error (%)
Test Analogue A[Descriptor Set 1]2.52.812.0
Test Analogue B[Descriptor Set 2]5.14.7-7.8
Test Analogue C[Descriptor Set 3]1.81.95.6
Test Analogue D[Descriptor Set 4]10.29.5-6.9

Metabolic Pathway Elucidation and Analytical Biomarker Discovery for Achminaca

Predicted Metabolic Transformations Based on Chemical Structure

The metabolic pathway of Achminaca, like other synthetic cannabinoids, is anticipated to involve extensive Phase I and Phase II biotransformations. These reactions primarily aim to increase the water solubility of the compound, facilitating its excretion from the body. The metabolism of structurally similar indazole carboxamide synthetic cannabinoids, such as AB-CHMINACA and APP-CHMINACA, provides a strong basis for predicting the metabolic fate of this compound. The primary sites for metabolic modification are expected to be the cyclohexylmethyl (CHM) moiety and the terminal amide group. nih.govresearchgate.net

Phase I metabolism of this compound is predicted to be dominated by oxidative reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes, with CYP3A4 likely playing a significant role. researchgate.netnih.gov Key predicted reactions include:

Hydroxylation: This is a major metabolic route for analogous compounds. nih.gov It is expected to occur at various positions on the cyclohexylmethyl tail, leading to the formation of mono-, di-, and even tri-hydroxylated metabolites. nih.govnih.gov

Dehydrogenation/Carbonyl Formation: Following hydroxylation, further oxidation can lead to the formation of a ketone on the cyclohexyl ring. nih.gov

Amide Hydrolysis: The terminal amide group is another primary site for metabolism. Hydrolysis of this group results in a carboxylic acid metabolite. This reaction has been observed as a main metabolic pathway for compounds like APP-CHMINACA. nih.govnih.gov

N-Dealkylation: Cleavage of the cyclohexylmethyl group from the indazole core represents a potential, though likely minor, metabolic pathway. nih.gov

Often, a combination of these reactions occurs, leading to a diverse range of metabolites, such as a product of amide hydrolysis that is subsequently hydroxylated on the CHM moiety. nih.govnih.gov

Table 1: Predicted Phase I Metabolic Reactions for this compound Based on Analog Data

Metabolic Reaction Affected Moiety Resulting Metabolite Type Supporting Analog Evidence
Mono-hydroxylationCyclohexylmethyl (CHM)Hydroxylated MetaboliteAB-CHMINACA, APP-CHMINACA nih.govnih.gov
Di-hydroxylationCyclohexylmethyl (CHM)Di-hydroxylated MetaboliteAB-CHMINACA, APP-CHMINACA nih.govnih.gov
Tri-hydroxylationCyclohexylmethyl (CHM)Tri-hydroxylated MetaboliteAPP-CHMINACA nih.gov
DehydrogenationCyclohexylmethyl (CHM)Ketone MetaboliteAPP-CHMINACA nih.gov
Amide HydrolysisTerminal AmideCarboxylic Acid MetaboliteAB-CHMINACA, APP-CHMINACA nih.govnih.gov
N-DealkylationIndazole-Cyclohexylmethyl BondDealkylated MetaboliteAB-CHMINACA nih.gov

Following Phase I reactions, the introduced functional groups (like hydroxyl groups) serve as sites for Phase II conjugation reactions. youtube.com These reactions further increase the polarity of the metabolites.

Glucuronidation: This is the most common Phase II pathway for synthetic cannabinoids. nih.gov The hydroxylated metabolites of this compound are expected to undergo conjugation with glucuronic acid, forming O-glucuronides. nih.govresearchgate.net These glucuronidated metabolites are highly water-soluble and are readily excreted in urine. youtube.com

Sulfation: While generally less common than glucuronidation for this class of compounds, sulfation is another possible conjugation reaction that can occur at hydroxylated sites. researchgate.netuomus.edu.iq

Phase II metabolites are often targeted in urinary drug testing, though samples are typically treated with enzymes like β-glucuronidase to cleave the conjugate and improve detection of the Phase I metabolite. frontiersin.org

In Vitro Metabolic Stability and Metabolite Identification Studies

To confirm the predicted metabolic pathways and identify specific biomarkers, in vitro studies are indispensable. These experiments simulate the metabolic processes of the liver, which is the primary site of drug metabolism.

Human Liver Microsomes (HLM): HLM are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I enzymes, particularly CYPs. researchgate.net Incubation of this compound with HLM is a standard and cost-effective method to identify the primary oxidative metabolites. nih.govd-nb.info Studies on analogs like APP-CHMINACA and AB-CHMINACA have successfully used HLM to elucidate major biotransformations such as amide hydrolysis and hydroxylation. nih.govnih.govnih.gov

Human Hepatocytes: Cryopreserved human hepatocytes (liver cells) are considered a more comprehensive in vitro model because they contain a full suite of metabolic enzymes, including both Phase I and Phase II enzymes and their necessary cofactors. researchgate.netd-nb.info Incubating this compound with hepatocytes allows for the identification of a broader range of metabolites, including glucuronide conjugates, which may not be formed in HLM incubations. d-nb.infonih.gov Hepatocyte models are often preferred as their metabolic profiles generally show a better correlation with authentic urinary metabolite profiles. researchgate.netd-nb.info

The identification and structural elucidation of metabolites formed in in vitro incubations rely heavily on advanced analytical techniques.

High-Resolution Mass Spectrometry (HRMS): Techniques such as liquid chromatography coupled with quadrupole time-of-flight (LC-QTOF-MS) or Orbitrap mass spectrometry are essential tools. d-nb.infonih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent drug and its metabolites. nih.gov By analyzing the product ion spectra generated through tandem mass spectrometry (MS/MS), the specific sites of metabolic modification can be characterized. nih.govnih.gov For example, in studies of ADB-CHMINACA, HRMS was used to detect ten major metabolites in hepatocyte incubations. d-nb.infonih.gov

Development of Analytical Methods for Metabolite Detection in Complex Biological Matrices

The ultimate goal of metabolic studies is to develop robust methods for detecting biomarkers of this compound intake in biological samples such as urine, blood, and oral fluid. nih.gov Because the parent compound is often extensively metabolized and may not be detectable in urine, analytical methods must target the identified metabolites. frontiersin.orgd-nb.info

Sample Preparation: Biological samples are complex, requiring a cleanup step to remove interferences before analysis. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate and concentrate the metabolites. nih.gov

Chromatographic Separation and Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used approach for the selective and sensitive identification and quantification of synthetic cannabinoid metabolites. nih.gov Non-targeted screening with HRMS is also becoming increasingly valuable, as it allows for the detection of known and unknown metabolites and permits retrospective data analysis without the immediate need for reference standards. nih.govnih.gov The development of these methods is critical for both clinical diagnostics and forensic investigations to confirm exposure to this compound. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant technique for the analysis of this compound and its metabolites due to its high sensitivity, selectivity, and applicability to non-volatile and thermally labile compounds. preprints.org Various LC-MS/MS methods have been developed and validated for the detection of synthetic cannabinoids, including this compound analogues, in biological matrices such as whole blood and urine. kingston.ac.ukunipd.itnih.gov

Method development typically involves optimizing chromatographic separation and mass spectrometric detection parameters. A common approach utilizes a reversed-phase C18 column for chromatographic separation. unipd.itmdpi.com The mobile phase often consists of a gradient mixture of an aqueous component (like water with formic acid or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol). Electrospray ionization (ESI) in positive mode is frequently used for the detection of these compounds. unipd.it

Validation of these methods is performed according to established guidelines to ensure accuracy, precision, linearity, and sensitivity, with limits of detection (LOD) and quantification (LOQ) often reaching sub-nanogram per milliliter levels. preprints.orgmdpi.comresearchgate.net For example, a validated LC-MS/MS method for detecting 182 novel psychoactive substances, including 132 synthetic cannabinoids, in whole blood demonstrated linearity in the range of 0.25–10 ng/ml for most synthetic cannabinoids. unipd.it Another study established an LC-MS/MS method for 11 synthetic cannabinoids in urine with LOQs ranging from 0.01 to 0.1 ng/mL. researchgate.net

ParameterDescriptionSource
InstrumentationUltra-High-Performance Liquid Chromatography (UHPLC) coupled to a tandem quadrupole mass spectrometer (MS/MS). unipd.it
ColumnReversed-phase columns, such as Acquity UPLC® HSS C18 (1.8 μm, 2.1 x 150 mm). unipd.it
Mobile PhaseGradient elution typically using water with additives (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol). unipd.itnews-medical.net
Ionization SourceElectrospray Ionization (ESI) in positive mode is commonly used. unipd.itswgdrug.org
Detection ModeMultiple Reaction Monitoring (MRM) for targeted quantification of specific parent compounds and metabolites. mdpi.com
SensitivityLimits of Quantification (LOQ) are often in the low ng/mL to pg/mL range (e.g., 0.01 to 1.5 ng/mL). preprints.orgmdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique used for the identification and quantification of synthetic cannabinoids. preprints.orgnih.gov While LC-MS is often preferred for non-volatile metabolites, GC-MS can be effective for the parent compounds and certain metabolites, sometimes requiring derivatization to increase volatility and thermal stability.

The development of GC-MS methods for this compound involves optimizing the temperature program of the GC oven to achieve separation of the analytes. A typical analysis might use a capillary column like an Rtx-5MS. swgdrug.org The mass spectrometer is operated in electron ionization (EI) mode, which produces characteristic fragmentation patterns that can be used for structural elucidation and library matching. For AB-CHMINACA, analysis by GC-MS shows a retention time of approximately 17 minutes under specific chromatographic conditions. researchgate.net

The validation of GC-MS methods is crucial and establishes parameters such as the limit of detection (LOD). For some synthetic cannabinoids, GC-MS methods have achieved LODs ranging from 0.15 to 17.89 µg/mL. preprints.org

ParameterDescriptionSource
InstrumentationGas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC/5973 MSD). swgdrug.org
ColumnFused silica (B1680970) capillary columns, such as Rtx-5MS (30 m x 0.32 mm, 0.5 µm film thickness). swgdrug.org
Carrier GasHelium is commonly used. swgdrug.org
Oven ProgramA temperature ramp is used for separation, for example, an initial temperature of 240°C ramped at 30°C/min to 300°C. swgdrug.org
Ionization ModeElectron Ionization (EI) is typically used, generating reproducible mass spectra.

Sample Preparation Techniques for Metabolite Extraction and Enrichment

Effective sample preparation is a critical step for the successful analysis of this compound metabolites in biological matrices, as it removes interferences and concentrates the target analytes. youtube.com The choice of technique depends on the biological matrix (e.g., blood, urine, oral fluid) and the physicochemical properties of the metabolites. youtube.comnih.gov

Commonly used techniques include:

Protein Precipitation (PPT): This is a simple and fast method often used for blood samples. It involves adding an organic solvent like acetonitrile to precipitate proteins, which are then removed by centrifugation. mdpi.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for both cleanup and concentration of analytes. nih.gov It uses a solid sorbent to retain the analytes of interest while interferences are washed away. Different sorbent chemistries (e.g., C18, HLB) can be used depending on the target metabolites. nih.gov The procedure involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the purified analytes. nih.gov

Supported Liquid Extraction (SLE): This technique is a variation of LLE where the aqueous sample is absorbed onto an inert solid support. The water-immiscible extraction solvent is then passed through the support, allowing for efficient extraction of the analytes without the formation of emulsions. news-medical.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, this method has been adapted for extracting drugs from biological samples. It involves an extraction and cleanup step using dispersive solid-phase extraction. nih.gov For example, a QuEChERS method was successfully used to extract MAB-CHMINACA metabolites from a human urine specimen. nih.gov

TechniquePrincipleApplication ExampleSource
Protein PrecipitationRemoval of proteins from plasma or whole blood by adding a precipitating agent (e.g., acetonitrile).Screening for 163 substances in blood. mdpi.com
Supported Liquid Extraction (SLE)Aqueous sample is adsorbed onto a solid support, and analytes are eluted with an immiscible organic solvent.Extraction of 12 synthetic cannabinoids from whole blood. news-medical.net
Solid-Phase Extraction (SPE)Analytes are retained on a solid sorbent and selectively eluted after washing away interferences.Extraction of synthetic cannabinoids from oral fluids using C18 or HLB cartridges. nih.gov
QuEChERSCombines salting-out liquid-liquid extraction with dispersive solid-phase extraction for cleanup.Extraction of MAB-CHMINACA metabolites from human urine. nih.gov

Identification of Key Analytical Biomarkers for Compound Presence

Since parent synthetic cannabinoids like this compound are often rapidly and extensively metabolized, their detection window in biological fluids is very short. nih.gov Therefore, identifying the major and most stable metabolites is crucial for providing evidence of intake. Biomarkers are typically hydroxylated and/or hydrolyzed metabolites of the parent compound.

For APP-CHMINACA , in vitro studies have identified several potential biomarkers. The main metabolic reaction involves the hydrolysis of the distal amide, followed by hydroxylation. nih.gov While the amide hydrolysis product (M1) is abundant, it is suggested that it may be further metabolized in the body. nih.gov Therefore, metabolites that are products of hydroxylation, such as di-hydroxylated (M6) and mono-hydroxylated metabolites, are proposed as more suitable markers to confirm consumption. nih.govnih.gov

In the case of MAB-CHMINACA , analysis of an authentic urine specimen revealed that the parent compound was undetectable. nih.gov Instead, two predominant metabolites were identified and quantified: a 4-monohydroxycyclohexylmethyl metabolite (M1) and a dihydroxyl metabolite (M11), which is hydroxylated on both the cyclohexylmethyl and tert-butyl moieties. nih.gov Their concentrations were found to be 2.17 ng/mL and 10.2 ng/mL, respectively. nih.gov

For AB-CHMINACA , metabolites resulting from hydroxylation on the cyclohexyl ring (M1) and hydrolysis of the amide linkage followed by carboxylation (M3) have been identified in urine and are considered good markers for consumption. researchgate.net

The selection of appropriate biomarkers is essential for developing robust analytical methods for forensic and clinical purposes.

Parent CompoundKey Analytical BiomarkersMetabolic ReactionSource
APP-CHMINACAM1 (Amide hydrolysis product), M2.1, M6 (Di-hydroxylated metabolite)Amide Hydrolysis, Di-hydroxylation nih.gov
MAB-CHMINACAM1 (4-monohydroxycyclohexylmethyl metabolite), M11 (Di-hydroxyl metabolite)Mono-hydroxylation, Di-hydroxylation nih.gov
AB-CHMINACAM1 (Cyclohexyl-hydroxylated metabolite), M3 (Carboxylic acid metabolite)Hydroxylation, Amide Hydrolysis & Carboxylation researchgate.net
ADB-BUTINACAM6, M11, M14 (Hydroxylated metabolites), M15 (Oxidative deaminated metabolite)Hydroxylation, Oxidative deamination nih.gov

Computational Chemistry and Molecular Modeling of Achminaca and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and potential reactivity of molecules. These methods can provide insights into the distribution of electrons within a molecule, which in turn influences its chemical behavior and interactions.

Density Functional Theory (DFT) for Molecular Orbital Analysis

DFT is a computational method used to approximate the electronic structure of atoms and molecules. By focusing on the electron density, DFT can provide information about molecular orbitals, including their shapes, energies, and spatial distribution researchgate.netnih.gov. Analysis of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can help predict a molecule's reactivity and potential sites for chemical reactions. While general applications of DFT in analyzing synthetic cannabinoids and other new psychoactive substances exist, specific detailed DFT calculations focusing solely on Achminaca's molecular orbitals were not prominently found in the search results researchgate.netnih.govresearchgate.net. However, DFT has been successfully applied to characterize the structural and spectroscopic properties of other synthetic cannabinoids and related compounds, suggesting its applicability to this compound researchgate.netnih.gov.

Electrostatic Potential Surface and Frontier Molecular Orbitals

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Dynamics

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. These simulations can provide insights into a molecule's flexibility, preferred conformations, and how it interacts with its environment, including biological membranes and proteins rsc.orgmdpi.comnih.govrsc.org. MD simulations are particularly useful for studying the dynamic aspects of ligand-receptor interactions, such as how a ligand approaches and binds to a receptor, and the resulting conformational changes in both molecules nih.govnih.gov. While MD simulations are a standard tool in studying ligand-receptor dynamics for cannabinoid receptors and other GPCRs, specific published MD simulation studies focused exclusively on this compound were not found in the provided search results rsc.orgmdpi.comnih.govrsc.orgnih.govmdpi.combiorxiv.orgelifesciences.org. However, the principles and methodologies of MD simulations are directly applicable to investigating the conformational behavior of this compound and its dynamic interactions with cannabinoid receptors.

Molecular Docking Studies for Ligand-Receptor Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand to a receptor biointerfaceresearch.comnih.govmdpi.com. This technique explores different binding poses of the ligand within the receptor's binding pocket and estimates the strength of the interaction, often represented by a docking score or binding energy mdpi.combiointerfaceresearch.com.

Docking this compound into Cannabinoid Receptor Models

This compound is classified as a synthetic cannabinoid and is expected to interact with cannabinoid receptors, primarily CB₁ and CB₂ caymanchem.comd-nb.infomdpi.com. Molecular docking studies can be used to predict how this compound fits into the binding pockets of these receptors. While the search results mention molecular docking being used to study the interaction of various synthetic cannabinoids and other ligands with CB₁ and CB₂ receptors, specific published studies detailing the docking of this compound itself were not extensively present mdpi.comelifesciences.orgbiointerfaceresearch.comnih.govmdpi.com. However, the methodology of docking ligands into cannabinoid receptor models is well-established and has been applied to numerous similar compounds mdpi.comelifesciences.orgbiointerfaceresearch.comnih.govmdpi.com. These studies often utilize available crystal or cryo-EM structures of cannabinoid receptors elifesciences.orgnih.govmdpi.commdpi.comnih.gov.

Identification of Key Interacting Residues and Binding Pockets

Molecular docking and subsequent analysis of the predicted binding poses can identify the key amino acid residues within the receptor's binding pocket that interact with the ligand mdpi.commdpi.com. These interactions can include hydrogen bonds, pi-pi stacking, hydrophobic interactions, and van der Waals forces. Identifying these residues is crucial for understanding the molecular basis of ligand binding and can inform structure-activity relationship studies. Cannabinoid receptors, particularly CB₁, have a known orthosteric binding pocket, and studies have also identified potential allosteric binding sites biorxiv.orgmdpi.comnih.govfrontiersin.org. While specific details on the interacting residues for this compound were not found, studies on other synthetic cannabinoids interacting with CB₁ and CB₂ have highlighted residues involved in hydrophobic and hydrogen bonding interactions within the binding pockets mdpi.commdpi.com. For instance, studies on other ligands have identified residues like Phe183, Thr114, Leu182, and Ser285 in CB₂ as important for interactions mdpi.com. The shape and chemical nature of the binding pockets in CB₁ and CB₂ receptors, while homologous, exhibit differences that contribute to ligand selectivity mdpi.comnih.gov.

De Novo Drug Design Approaches Based on this compound Scaffold

De novo drug design is a computational methodology aimed at generating novel molecular structures with desired properties, often based on the characteristics of a biological target or a known active compound's scaffold probes-drugs.orgwikipedia.orgcaymanchem.comwikipedia.org. This approach is particularly valuable in diversifying chemical space and identifying novel chemotypes probes-drugs.orgresearchgate.net. In the context of synthetic cannabinoid receptor agonists (SCRAs), where structural diversity is rapidly evolving, scaffold-based de novo design offers a strategy to explore new chemical entities while potentially retaining key interaction profiles with cannabinoid receptors like CB1 and CB2 invivochem.cn.

Computational chemistry and molecular modeling play a crucial role in facilitating de novo drug design based on a specific scaffold like this compound's. Techniques such as molecular docking can predict the binding orientation and affinity of designed molecules within the binding site of target receptors (e.g., CB1 receptor). Molecular dynamics simulations can provide insights into the stability of the ligand-receptor complex and the dynamic interactions over time. Quantum chemical calculations can be employed to determine electronic properties, molecular geometries, and interaction energies, offering a more detailed understanding of the compound's behavior. These computational methods guide the design process by evaluating the potential activity and interaction profiles of newly generated molecular structures in silico before synthesis.

For instance, computational methods like molecular docking and free energy calculations have been applied to study the receptor binding affinity of related synthetic cannabinoids such as MAB-CHMINACA, providing valuable data for understanding their interactions with cannabinoid receptors. While quantum chemical calculations have been performed in the characterization of this compound itself, detailed published research specifically outlining de novo drug design approaches that originate from the this compound scaffold and presenting extensive computational data on the properties and predicted activity of new compounds designed using this scaffold were not prominently found in the conducted literature search.

Modern de novo design increasingly leverages artificial intelligence (AI) and machine learning algorithms, including deep learning models probes-drugs.orgwikipedia.orgwikipedia.org. These methods can learn complex chemical rules and generate novel molecular structures based on desired criteria, potentially accelerating the exploration of chemical space around a given scaffold. Scaffold-based generative models, for example, can be trained to generate molecules that retain a specific core structure while varying substituents, enabling systematic exploration of analogs based on the this compound scaffold.

Designed Compound IDThis compound Scaffold ModificationPredicted Binding Affinity (e.g., Ki or ΔG)Predicted Docking ScoreKey Interacting Residues (Predicted)Other Predicted Properties (e.g., LogP, TPSA)
Compound AModification 1Value 1Score 1Residues A, B, CProperty Values
Compound BModification 2Value 2Score 2Residues D, E, FProperty Values
..................

Note: The data in this table is illustrative and does not represent actual research findings from de novo design studies specifically based on the this compound scaffold, as such detailed data were not found in the consulted sources.

The application of computational de novo drug design approaches, including scaffold-based methods, holds promise for discovering novel compounds with tailored properties starting from known structures like this compound. As computational techniques and available data continue to grow, the this compound scaffold and its derivatives may serve as valuable templates for the in silico generation and evaluation of new chemical entities with potential biological activity.

Future Research Trajectories and Broader Academic Implications of Achminaca Studies

Exploration of Achminaca's Interactions with Other Biological Receptors (beyond Cannabinoids)

While synthetic cannabinoids are primarily known for their activity at cannabinoid receptors 1 (CB1) and 2 (CB2), the study of compounds like this compound presents opportunities to explore interactions with a wider range of biological targets. Research on synthetic and endogenous cannabinoids has indicated potential interactions with receptors beyond the classical CB1 and CB2 receptors. These include the transient receptor potential vanilloid 1 (TRPV1) channel, G protein-coupled receptor 55 (GPR55), G protein-coupled receptor 18 (GPR18), peroxisome proliferator-activated receptors (PPARs), and interactions with systems involving D2 dopamine, μ-opioid, and orexin-1 receptors through potential heterodimerization or direct binding. tocris.comnus.edu.sgcdutcm.edu.cn

Future research trajectories for this compound could involve comprehensive pharmacological profiling to determine if it interacts with these or other non-cannabinoid receptors. Understanding such interactions is crucial for elucidating the full spectrum of biological effects of this compound and could provide insights into potential off-target activities. This exploration aligns with the broader goal of chemical biology to use small molecules as tools to probe and understand complex biological systems. wikipedia.orgwikipedia.org

Development of Advanced Analytical Standards and Reference Materials for Emerging Compounds

The emergence of novel synthetic cannabinoids, including compounds like this compound, poses significant challenges for analytical laboratories in timely detection and identification. mdpi.comojp.gov A key hurdle is the delayed availability of certified reference standards for these new substances. mdpi.com Research focused on this compound contributes directly to addressing this challenge by providing detailed analytical characteristics. Studies have comprehensively characterized this compound using various techniques such as gas chromatography-mass spectrometry (GC-MS), high-resolution liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction. springermedizin.ded-nb.info

The acquisition of such detailed analytical data is fundamental for the development of robust analytical methods and the creation of certified reference materials. These standards are essential for forensic, toxicological, and clinical laboratories to accurately identify and quantify this compound in various matrices. springermedizin.de The ongoing need for updated analytical libraries and methodologies to keep pace with the evolving synthetic cannabinoid market underscores the importance of research focused on the analytical characterization of individual emerging compounds like this compound. mdpi.comojp.gov

Contributions of this compound Research to General Synthetic Methodology Development

The synthesis of novel indazole-based synthetic cannabinoids, including this compound, contributes to the ongoing development of general synthetic methodologies in organic chemistry. While specific details on unique synthetic routes developed because of this compound research were not extensively detailed in the search results, the broader context of synthetic cannabinoid synthesis involves the application and refinement of various chemical reactions and strategies. For instance, the synthesis of related indazole-3-carboxamide derivatives often involves steps such as N-alkylation, oxidation of aldehydes to carboxylic acids, and amide coupling reactions. wikipedia.org

Research into optimizing these synthetic routes, exploring alternative precursors, and developing more efficient or environmentally friendly synthesis methods for the indazole core and its substituents, as seen in this compound, can have broader implications for the synthesis of other compounds featuring similar structural motifs. This contributes to the academic field of synthetic chemistry by expanding the repertoire of known reactions and techniques applicable to complex molecule construction.

Theoretical Frameworks for Predicting Activity of Novel Indazole-Based Compounds

The study of the biological activity of this compound and its structural analogs contributes to the development and validation of theoretical frameworks, such as Quantitative Structure-Activity Relationship (QSAR) models, for predicting the activity of novel indazole-based compounds. umich.edu QSAR models aim to correlate the structural and physicochemical properties of molecules with their biological activity, providing a predictive tool for the design and optimization of new compounds. umich.edu

Research on synthetic cannabinoids, including those with an indazole core like this compound, has utilized QSAR approaches to understand the structural features that govern binding affinity to cannabinoid receptors. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov By incorporating data from studies on this compound and its derivatives, these models can be refined to improve their predictive power for other compounds within the indazole carboxamide class. This theoretical work is valuable in medicinal chemistry for guiding the rational design of molecules with desired activity profiles, potentially reducing the need for extensive experimental screening. umich.eduwikipedia.org

Integration of this compound Research into Broader Chemical Biology and Medicinal Chemistry Disciplines

Research on this compound is inherently integrated into the broader disciplines of chemical biology and medicinal chemistry. wikipedia.orgwikipedia.orguni.luuni.luresearchgate.net Chemical biology utilizes chemical principles and tools to investigate biological systems, while medicinal chemistry focuses on the design, synthesis, and study of biologically active molecules for therapeutic purposes. wikipedia.orgwikipedia.org

Studies on this compound contribute to chemical biology by providing a chemical probe to understand the complexities of cannabinoid receptor signaling and potential interactions with other biological targets. Its characterization and the investigation of its effects contribute to understanding how specific structural features of synthetic cannabinoids interact with biological macromolecules. In medicinal chemistry, this compound serves as an example within the class of synthetic cannabinoids, informing structure-activity relationship studies and the challenges associated with designing selective ligands for cannabinoid and potentially other receptors. The analytical challenges posed by this compound also drive advancements in analytical chemistry techniques relevant to drug discovery and monitoring. Thus, this compound research contributes to the fundamental knowledge base and methodologies employed across these interconnected scientific fields.

Note on Data Tables: While the search results provided information on analytical methods and some biological activity data for related compounds, there were no explicit, detailed datasets directly related to this compound's interactions beyond cannabinoid receptors, specific synthetic methodology advancements derived from this compound synthesis, or comprehensive QSAR data for this compound itself that would be suitable for generating interactive data tables within the strict scope of the requested sections (8.1-8.5).

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Achminaca’s structural and chemical properties?

  • Methodological Answer : A multi-technique approach is essential. Gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–mass spectrometry (LC–MS) provide molecular weight confirmation ([M+H]⁺: 392.27011 Da) and fragmentation patterns (e.g., key ions at m/z 134.8, 257.5, and 258.7) . Nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC), resolves proton and carbon assignments, particularly for overlapping signals in the cyclohexylmethyl and adamantyl moieties. X-ray diffraction (powder and single-crystal) determines crystalline structure and space group parameters (e.g., monoclinic P21/c) .

Q. How can GC-MS and LC-MS workflows be optimized for detecting this compound in forensic samples?

  • Methodological Answer : Use direct injection into ion-trap mass spectrometers for high sensitivity. For GC-MS, derivatization may not be necessary due to this compound’s volatility. In LC-MS, reverse-phase columns (C18) with mobile phases of acetonitrile/water (0.1% formic acid) enhance retention and ionization. Monitor [M+H]⁺ ions and confirm with MS² fragments (e.g., m/z 134.8 for adamantyl group cleavage) . Validate methods using calibration curves with limits of quantification (LOQ) ≤10 ng/mL to meet forensic standards.

Advanced Research Questions

Q. How can discrepancies between powder and single-crystal X-ray diffraction data in this compound’s structural analysis be resolved?

  • Methodological Answer : Powder XRD provides preliminary lattice parameters (e.g., a = 16.849 Å, β = 104.66°), but single-crystal XRD is required to resolve conformational isomers. For example, two cyclohexylmethyl orientations were identified via single-crystal analysis, which powder XRD could not distinguish. Cross-validate with NMR data (e.g., 1H signals at 4.17 ppm for cyclohexylmethyl protons) to confirm dynamic conformers .

Q. What strategies are effective for interpreting overlapping signals in this compound’s NMR spectra?

  • Methodological Answer : Apply selective 1D TOCSY experiments to isolate spin systems. For example, excitation at 4.17 ppm (cyclohexylmethyl) and 2.23 ppm (adamantyl) simplifies spectral interpretation . Refocused 1,1-ADEQUATE experiments can resolve ¹³C-¹³C correlations in crowded regions. Combine with 2D HSQC/HMBC to assign quaternary carbons (e.g., indazole C3-carboxamide at 163.5 ppm) .

Q. How can orthogonal analytical methods validate this compound’s identity in novel matrices (e.g., biological fluids)?

  • Methodological Answer : Pair LC-PDA-MS (UV-Vis λmax ~220 nm) with ATR-FTIR (amide I band at 1650 cm⁻¹) to confirm functional groups. Cross-check Raman spectroscopy (C=N stretch at 1600 cm⁻¹) and high-resolution MS (Δppm <1 for [M+H]⁺) to rule out isobaric interferences . Use deuterated solvents (CDCl₃) in NMR to avoid signal suppression in biological extracts .

Q. What statistical approaches address contradictory data from spectroscopic and crystallographic analyses?

  • Methodological Answer : Apply principal component analysis (PCA) to compare FTIR, Raman, and MS datasets. For example, outliers in vibrational spectra may indicate polymorphic impurities not detected in XRD. Use Bayesian statistics to quantify confidence intervals for conflicting crystallographic parameters (e.g., space group symmetry vs. Z-value) .

Q. How should forced degradation studies be designed to evaluate this compound’s stability under varying conditions?

  • Methodological Answer : Expose samples to accelerated conditions:

  • Thermal : 40–80°C for 24–72 hours.
  • Photolytic : UV light (320–400 nm) for 48 hours.
  • Hydrolytic : Acidic (0.1 M HCl) and basic (0.1 M NaOH) at 37°C.
    Monitor degradation products via LC-HRMS and assign structures using MSⁿ and NMR. Report degradation kinetics using Arrhenius plots .

Data Reporting and Validation

  • Quantitative Precision : Adhere to significant figures reflecting instrument precision (e.g., HR-MS m/z 392.27011 ±0.0005) .
  • Structural Tables : Include tables for NMR assignments (e.g., Table 2 in ) and XRD parameters (e.g., Table 3 in ).
  • Conflict Resolution : Document disconfirming evidence (e.g., unexplained FTIR bands) and propose alternative hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.